Ethyl hept-1-en-3-yl carbonate
Description
Ethyl hept-1-en-3-yl carbonate is an organocarbonate compound characterized by an unsaturated heptenyl chain and a carbonate ester functional group. For instance, ethyl-substituted carbonates, such as Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate, are employed in synthesizing β,γ-unsaturated β-lactones, which are critical in medicinal and materials chemistry .
Properties
CAS No. |
86537-62-4 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl hept-1-en-3-yl carbonate |
InChI |
InChI=1S/C10H18O3/c1-4-7-8-9(5-2)13-10(11)12-6-3/h5,9H,2,4,6-8H2,1,3H3 |
InChI Key |
RHHQFOKUCIZOEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C=C)OC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl hept-1-en-3-yl carbonate can be synthesized through several methods. One common approach involves the reaction of hept-1-en-3-ol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired carbonate ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sodium ethoxide can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl hept-1-en-3-yl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Production of alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl hept-1-en-3-yl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of ethyl hept-1-en-3-yl carbonate involves its interaction with various molecular targets. The carbonate ester group can undergo hydrolysis to release carbon dioxide and the corresponding alcohol. This hydrolysis reaction is catalyzed by esterases, which are enzymes that break down ester bonds. The released alcohol can then participate in further biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analysis
Ethyl hept-1-en-3-yl carbonate shares core functional groups with other ethyl carbonates but differs in substituent architecture. Key comparisons include:
- Reactivity Differences: The heptenyl chain in this compound introduces steric and electronic effects distinct from diphenyl-substituted analogs. For example, diphenyl groups in Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate enhance π-π interactions, stabilizing intermediates during cyclization . In contrast, the linear heptenyl chain may favor regioselective alkene functionalization.
- Synthetic Utility : Ethyl-substituted carbonates are often used to protect hydroxyl groups transiently. The title compound’s unsaturated backbone could facilitate conjugate addition or cyclopropanation reactions, diverging from the alkyne-driven reactivity of the diphenyl analog .
Spectroscopic and Analytical Comparisons
While FTIR data for this compound is unavailable, studies on ethyl acetate extracts (e.g., Grewia tilifolia) highlight characteristic carbonyl (C=O) stretches at ~1740–1720 cm⁻¹ and C-O-C vibrations at ~1250–1050 cm⁻¹ . These bands are typical of ester/carbonate functionalities and would align with the expected spectral profile of this compound.
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